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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B10861056

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target specificity and selectivity
of (1R)-IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant
isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support
research and drug development efforts targeting cancers with IDH1 mutations.

Executive Summary

(1R)-IDH889 is a highly specific inhibitor targeting gain-of-function mutations in the isocitrate
dehydrogenase 1 (IDH1) enzyme, particularly the R132H and R132C variants.[1] These
mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML),
and chondrosarcoma.[2] (1R)-IDH889 binds to an allosteric, induced-fit pocket in the mutant
IDH1 homodimer, rather than the active site.[2][3] This mechanism of action confers high
selectivity for the mutant forms of the enzyme over the wild-type (WT) protein.[2] This high
degree of selectivity minimizes the potential for off-target effects related to the inhibition of wild-
type IDH1's normal metabolic functions. The compound effectively reduces the oncometabolite
R-2-hydroxyglutarate (2-HG) in cellular and in vivo models, demonstrating target engagement
and a potential therapeutic window.[1][2]

Target Specificity and Selectivity Data

The specificity and selectivity of (1R)-IDH889 have been characterized through biochemical
and cellular assays. The following tables summarize the available quantitative data.
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Biochemical Potency and Selectivity

(1R)-IDH889 demonstrates potent inhibition of the most common IDH1 mutations, R132H and
R132C, while exhibiting significantly weaker activity against the wild-type enzyme. This
selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of
disrupting the normal physiological functions of wild-type IDH1.

Target IC50 (pM) Selectivity vs. WT IDH1
IDH1 R132H 0.020[1] ~69-fold

IDH1 R132C 0.072[1] ~19-fold

Wild-Type (WT) IDH1 1.38[1] 1-fold

Table 1: Biochemical inhibitory potency of (1R)-IDH889 against mutant and wild-type IDH1
enzymes.

Cellular Activity

In a cellular context, (1R)-IDH889 potently inhibits the production of the oncometabolite 2-
hydroxyglutarate (2-HG), which is the direct product of the neomorphic activity of mutant IDH1.
This demonstrates the compound's ability to penetrate cells and engage its target in a
physiological environment.

Cell Line Assay Endpoint IC50 (pM)

HCT116-IDH1R132H 2-HG Production 0.014[1]

Table 2: Cellular inhibitory activity of (1R)-IDH889.

Selectivity Profile of a Close Analog (IDH305)

While a broad off-target screening panel for (1R)-IDH889 is not publicly available, data from the
closely related clinical candidate IDH305, which was optimized from the same chemical series,
further supports the high selectivity of this class of inhibitors.[4]
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Target IC50 (nM) Selectivity vs. WT IDH1
IDH1 R132H 27[5] ~227-fold

IDH1 R132C 28[5] ~219-fold

Wild-Type (WT) IDH1 6140[5] 1-fold

Table 3: Biochemical potency and selectivity of the close analog IDH305.

Signaling Pathways and Mechanism of Action

Mutations in IDH1 at the R132 residue lead to a neomorphic enzymatic activity, converting a-
ketoglutarate (a-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG
competitively inhibit a-KG-dependent dioxygenases, including histone and DNA demethylases,
leading to epigenetic alterations that drive oncogenesis.[6]

(1R)-IDH889 acts as an allosteric inhibitor, binding to the interface of the IDH1 homodimer.[2]
[3] This binding event stabilizes the enzyme in an open, inactive conformation, preventing the
catalytic activity of the mutant enzyme and thereby blocking the production of 2-HG.
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IDH1 signaling in normal vs. cancer cells and the action of (1R)-IDH889.

Experimental Protocols

The following are representative protocols for the key assays used to determine the target
specificity and selectivity of (1R)-IDH889. These are synthesized from established methods in

the field.

Recombinant IDH1 Biochemical Assay

This protocol determines the direct inhibitory effect of (1R)-IDH889 on the enzymatic activity of
purified recombinant IDH1 (wild-type and mutant forms). The assay measures the consumption
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of the cofactor NADPH, which is monitored by a decrease in fluorescence.

Materials:

Recombinant human IDH1 (WT, R132H, R132C) enzymes

Assay Buffer: 100 mM Tris-HCI (pH 8.0), 10 mM MgClz, 0.2 mM DTT, 0.1 mg/mL BSA,
0.005% (v/v) Tween 20.[7]

Substrate (for mutant IDH1): a-ketoglutarate (a-KG)

Cofactor: NADPH

(1R)-IDH889 stock solution in DMSO

384-well, black, low-volume assay plates

Plate reader capable of fluorescence detection (Ex. 340 nm / Em. 450 nm)

Procedure:

Prepare serial dilutions of (1R)-IDH889 in DMSO. Further dilute in Assay Buffer to the
desired final concentrations.

Add 2 pL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well
plate.

Add 4 pL of a solution containing the IDH1 mutant enzyme (e.g., 30 nM final concentration
for R132H) and NADPH (e.g., 50 uM final concentration) in Assay Buffer to each well.[7]

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding 4 uL of a solution containing the substrate a-KG
(e.g., 100 uM final concentration) in Assay Bulffer.

Immediately measure the fluorescence (Ex. 340 nm / Em. 450 nm) in kinetic mode for 30-60
minutes.
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e Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

o Determine the percent inhibition relative to the DMSO control and plot the results against the
inhibitor concentration.

 Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
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Workflow for the IDH1 biochemical assay.

Cellular 2-HG Production Assay

This protocol measures the ability of (1R)-IDH889 to inhibit the production of the
oncometabolite 2-HG in a cancer cell line engineered to express mutant IDH1.

Materials:

HCT116-IDH1R132H/+ cells (or other relevant cell line)

Cell culture medium (e.g., DMEM with 10% FBS)

(1R)-IDH889 stock solution in DMSO

96-well cell culture plates

Reagents for cell lysis (e.g., methanol/water)

2-HG detection kit (enzymatic or LC-MS/MS based)
Procedure:

e Seed HCT116-IDH1R132H/+ cells in 96-well plates at a density of ~10,000 cells/well and
allow them to adhere overnight.

o Prepare serial dilutions of (1R)-IDH889 in cell culture medium.

* Remove the existing medium from the cells and add the medium containing the different
concentrations of (1R)-IDH889 or DMSO (vehicle control).

¢ Incubate the cells for 48-72 hours at 37°C in a CO:2 incubator.

o After incubation, collect the cell culture supernatant or lyse the cells according to the
requirements of the 2-HG detection method.
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Quantify the concentration of 2-HG in each sample using a suitable method (e.g., a coupled
enzymatic assay that generates a fluorescent or colorimetric signal, or LC-MS/MS for highest
sensitivity and specificity).

Normalize the 2-HG levels to cell number or protein concentration if using cell lysates.

Determine the percent inhibition of 2-HG production relative to the DMSO control and plot
against the inhibitor concentration.

Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
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Workflow for the cellular 2-HG production assay.

Conclusion
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The available data robustly demonstrate that (1R)-IDH889 is a potent and highly selective
inhibitor of mutant IDH1 enzymes. Its allosteric mechanism of action provides a clear basis for
its selectivity over the wild-type enzyme, a critical feature for minimizing mechanism-based
toxicities. The compound's potent cellular activity in reducing the oncometabolite 2-HG
confirms its utility as a tool for studying the biology of IDH1-mutant cancers and as a lead
compound for the development of targeted therapeutics. Further characterization against a
broader panel of off-targets would provide a more complete understanding of its overall
selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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